

Application Notes & Protocols: In Vitro Assays for FPR2 Agagonist 2

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Compound of Interest

Compound Name: *FPR2 agonist 2*

Cat. No.: *B12420132*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating inflammatory responses. [1][2][3] Its ability to be activated by a wide variety of ligands, leading to either pro- or anti-inflammatory effects, makes it an attractive therapeutic target for a range of diseases.[1][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of a novel FPR2 agonist, referred to as "**FPR2 Agonist 2**". The described assays, Calcium Mobilization and β -Arrestin Recruitment, are fundamental for determining the potency and efficacy of new chemical entities targeting FPR2.

Data Presentation

The following tables summarize the expected quantitative data from the in vitro assays for **FPR2 Agonist 2**, compared to a known FPR2 agonist control (WKYMVm).

Table 1: Calcium Mobilization Assay Data

Compound	EC50 (nM)	Max Response (% of Control)
FPR2 Agonist 2	15	95
WKYMVm (Control)	5	100

Table 2: β -Arrestin Recruitment Assay Data

Compound	EC50 (nM)	Max Response (% of Control)
FPR2 Agonist 2	25	88
WKYMVm (Control)	10	100

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of FPR2 by an agonist. FPR2 canonically couples to Gi/o proteins, and its activation leads to the dissociation of G protein subunits, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Materials:

- CHO-K1 or HL-60 cell line stably expressing human FPR2
- Cell culture medium (e.g., Ham's F12)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Selection antibiotic (e.g., G418)

- Fura-2 AM or other calcium-sensitive dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- **FPR2 Agonist 2**
- WKYMVm (positive control)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader with injectors

Protocol:

- Cell Culture: Culture the FPR2-expressing cells in the appropriate medium supplemented with FBS, antibiotics, and selection agent at 37°C in a 5% CO₂ incubator.
- Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fura-2 AM (e.g., 3 μM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the culture medium from the wells and add 100 μL of the loading buffer to each well.
 - Incubate the plate at 37°C for 30-60 minutes.
- Cell Washing: Gently wash the cells twice with 100 μL of HBSS to remove extracellular dye. After the final wash, leave 100 μL of HBSS in each well.
- Compound Preparation: Prepare serial dilutions of **FPR2 Agonist 2** and the WKYMVm control in HBSS.

- Measurement:
 - Place the microplate in a fluorescence plate reader equipped with injectors.
 - Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
 - Record a baseline fluorescence reading for approximately 20 seconds.
 - Inject the compound dilutions into the wells.
 - Continue recording the fluorescence signal for at least 3 minutes.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).
 - Normalize the data to the baseline.
 - Plot the peak fluorescence ratio against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FPR2. Upon agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which desensitize the G protein signal and can initiate their own signaling cascades. This assay often utilizes enzyme fragment complementation (EFC) technology.

Materials:

- CHO-K1 or HEK293 cell line engineered to co-express FPR2 fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
- Cell culture medium

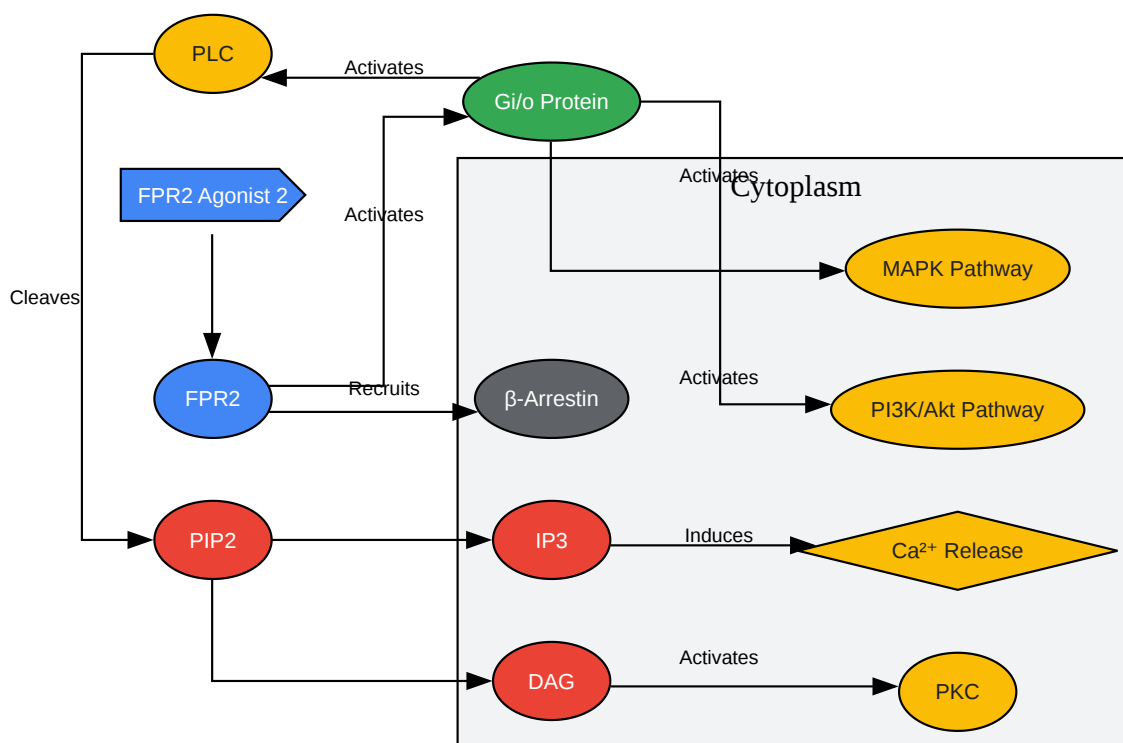
- FBS
- Penicillin-Streptomycin
- Selection antibiotics
- Assay buffer
- Detection substrate
- **FPR2 Agonist 2**
- WKYMVm (positive control)
- White, solid-bottom 96-well microplate
- Luminescence microplate reader

Protocol:

- Cell Culture: Maintain the engineered cell line in the appropriate culture medium with necessary supplements and selection antibiotics.
- Cell Plating: Plate the cells in a white, solid-bottom 96-well plate at a predetermined density and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **FPR2 Agonist 2** and WKYMVm control in the assay buffer.
- Compound Addition: Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
- Detection:
 - Allow the plate to equilibrate to room temperature.
 - Add the detection substrate to each well according to the manufacturer's instructions.

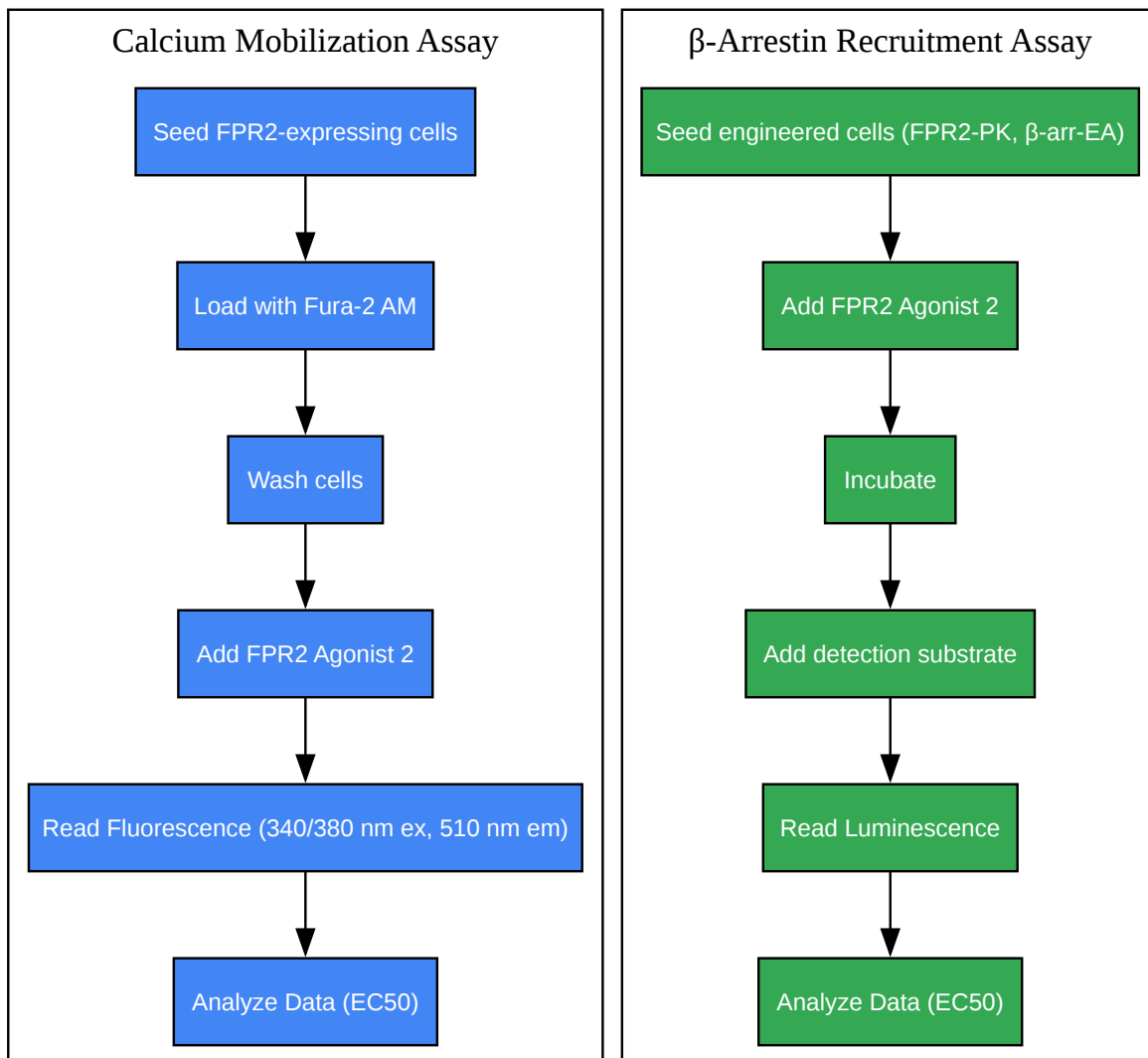
- Incubate at room temperature for approximately 60 minutes to allow the luminescent signal to develop.
- Measurement: Read the luminescence on a microplate reader.
- Data Analysis:
 - Subtract the background luminescence from all readings.
 - Normalize the data to the response of the positive control.
 - Plot the normalized luminescence against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations



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Caption: FPR2 Signaling Pathway.



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Caption: In Vitro Assay Workflow.

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